Ethyl 2-[(acetylcarbamothioyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(acetylcarbamothioyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of Ethyl 2-[(acetylcarbamothioyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the condensation of a thiophene derivative with an appropriate amine and ester. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiophene core. Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
Ethyl 2-[(acetylcarbamothioyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene core plays a crucial role in binding to these targets, leading to the desired biological effect. The pathways involved can vary depending on the specific application and the target molecule.
Comparison with Similar Compounds
Similar compounds include other benzothiophene derivatives, such as:
- Ethyl 2-[(anilinocarbothioyl)amino]acetate
- Ethyl 2-aminooxazole-4-carboxylate These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of Ethyl 2-[(acetylcarbamothioyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its specific substituents, which can influence its reactivity and biological properties.
Properties
Molecular Formula |
C19H28N2O3S2 |
---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
ethyl 2-(acetylcarbamothioylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H28N2O3S2/c1-6-19(4,5)12-8-9-13-14(10-12)26-16(15(13)17(23)24-7-2)21-18(25)20-11(3)22/h12H,6-10H2,1-5H3,(H2,20,21,22,25) |
InChI Key |
KUZAJNCMBIQONS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=S)NC(=O)C |
Origin of Product |
United States |
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